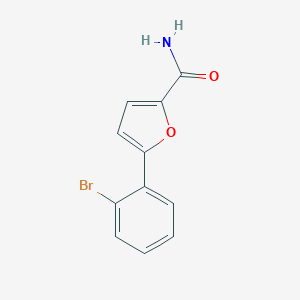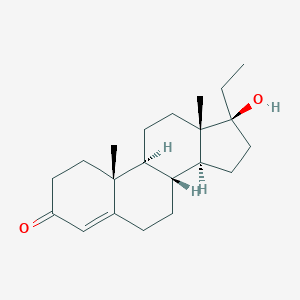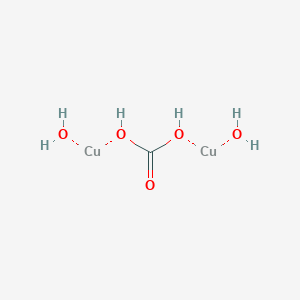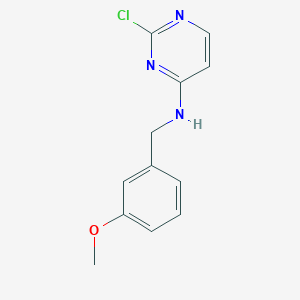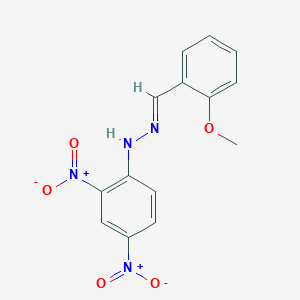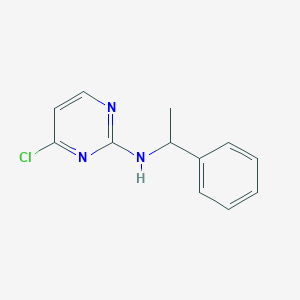![molecular formula C21H12O2 B224213 4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)
4H-Benzo[f]naphtho[2,1-c]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Benzo[f]naphtho[2,1-c]chromen-4-one is a heterocyclic organic compound that belongs to the family of chromones. It is a synthetic compound that has been synthesized by various methods and has been extensively studied for its potential biological activities. This compound has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and antiviral activities.
Mecanismo De Acción
The exact mechanism of action of 4H-Benzo[f]naphtho[2,1-c]chromen-4-one is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It also modulates the MAPK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, COX-2, and iNOS. It also reduces oxidative stress by increasing the levels of antioxidant enzymes, such as SOD, CAT, and GPx. The compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 4H-Benzo[f]naphtho[2,1-c]chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized by various methods. It exhibits a wide range of pharmacological properties, making it a versatile compound for studying various biological processes. However, the compound also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not fully understood. Further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the study of 4H-Benzo[f]naphtho[2,1-c]chromen-4-one. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is to study its pharmacokinetics and toxicity profile in vivo to determine its safety and efficacy as a drug candidate. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets in the body.
Métodos De Síntesis
The synthesis of 4H-Benzo[f]naphtho[2,1-c]chromen-4-one has been achieved by various methods, including the condensation of 2-hydroxy-1-naphthaldehyde with 3-acetyl-2H-chromen-2-one in the presence of a base, and the reaction of 2-naphthol with 3-acetyl-2H-chromen-2-one in the presence of a catalyst. The yield and purity of the compound depend on the reaction conditions used.
Aplicaciones Científicas De Investigación
The compound 4H-Benzo[f]naphtho[2,1-c]chromen-4-one has been extensively studied for its potential biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. The compound has also been found to possess antimicrobial activity against various bacteria and fungi.
Propiedades
Fórmula molecular |
C21H12O2 |
|---|---|
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
12-oxapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaen-13-one |
InChI |
InChI=1S/C21H12O2/c22-21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-21/h1-12H |
Clave InChI |
LHDQKDQOVRSZPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OC3=O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



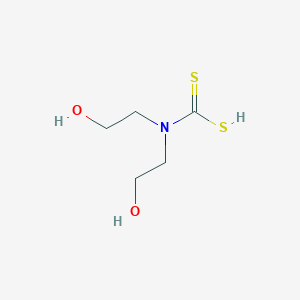

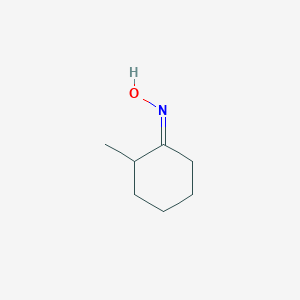
![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)

